Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable cyclization precursor, followed by base-mediated conversion to the pyrrolopyridine core. The final step involves the substitution of the N-1 position with an ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields amines.
Scientific Research Applications
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities, particularly as kinase inhibitors.
Indole derivatives: These compounds also contain a fused heterocyclic ring system and exhibit a wide range of biological activities.
Uniqueness
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ethyl ester group and methyl substitution on the pyrrolopyridine ring contribute to its potency and selectivity as an enzyme inhibitor.
Properties
IUPAC Name |
ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-10-9(12-6-8)4-7(2)13-10/h4-6,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVXBICTFGPKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N2)C)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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